
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a phenylpropyl group, all connected through a carbamate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 3-bromobenzyl alcohol.
Etherification: The 3-bromobenzyl alcohol is then reacted with 3-phenylpropyl alcohol in the presence of a strong base to form the ether linkage.
Carbamate Formation: The final step involves the reaction of the ether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropyl group.
Hydrolysis: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
科学的研究の応用
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carbamate linkage may also play a role in modulating the compound’s activity by influencing its stability and reactivity.
類似化合物との比較
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar in structure but with a different substitution pattern on the benzyl group.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Lacks the phenylpropyl group, making it less complex.
tert-Butyl 3-bromobenzyl(methyl)carbamate: Another variant with different functional groups.
Uniqueness
tert-Butyl (3-((3-bromobenzyl)oxy)-3-phenylpropyl)(methyl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H28BrNO3 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
tert-butyl N-[3-[(3-bromophenyl)methoxy]-3-phenylpropyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H28BrNO3/c1-22(2,3)27-21(25)24(4)14-13-20(18-10-6-5-7-11-18)26-16-17-9-8-12-19(23)15-17/h5-12,15,20H,13-14,16H2,1-4H3 |
InChIキー |
AWKLUJHYUNRHLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CC=C1)OCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


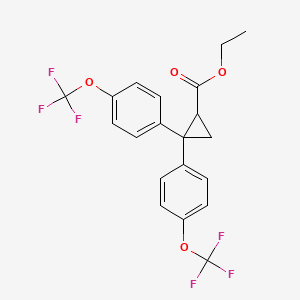

![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

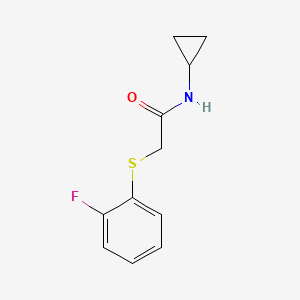
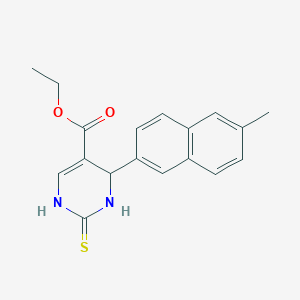
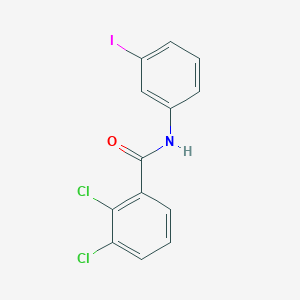
![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
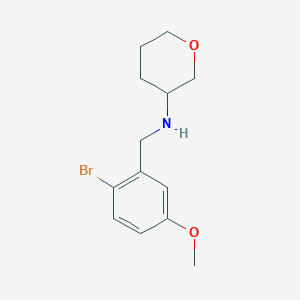
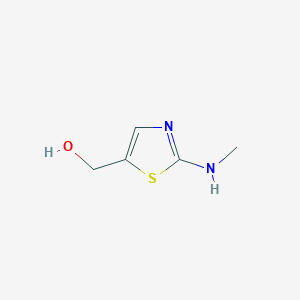
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
